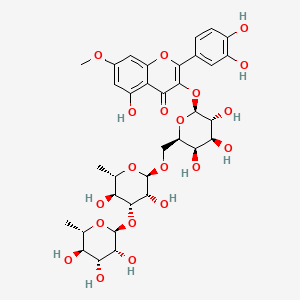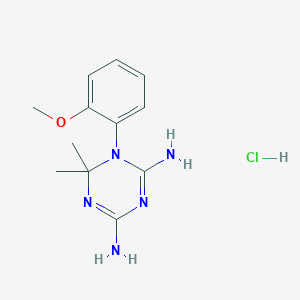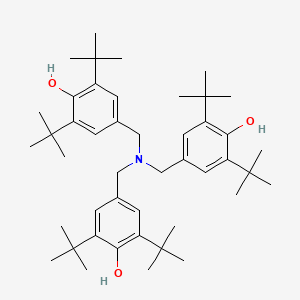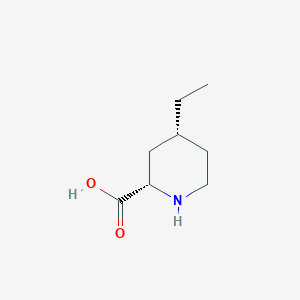![molecular formula C9H12O2 B1660449 1-Oxaspiro[4.5]dec-2-en-4-one CAS No. 76951-95-6](/img/structure/B1660449.png)
1-Oxaspiro[4.5]dec-2-en-4-one
Overview
Description
1-Oxaspiro[45]dec-2-en-4-one is a chemical compound characterized by a spirocyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]dec-2-en-4-one can be synthesized through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of oxaspirocycles. The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Prins/pinacol cascade process provides a scalable route for its synthesis. This method’s applicability to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, makes it a versatile approach for industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaspiro[4.5]dec-2-en-4-one derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the spiro ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted oxaspiro[4.5]dec-2-en-4-one derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Oxaspiro[4.5]dec-2-en-4-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex spirocyclic compounds. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Research into the biological activity of spirocyclic compounds has shown potential for developing new pharmaceuticals. This compound derivatives may exhibit bioactivity that can be explored for therapeutic applications.
Medicine: The compound’s derivatives are investigated for their potential as drug candidates, particularly in the development of novel treatments for various diseases.
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.5]dec-2-en-4-one exerts its effects involves interactions with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and understanding its effects at the cellular level .
Comparison with Similar Compounds
1-Oxaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but lacks the double bond present in 1-Oxaspiro[4.5]dec-2-en-4-one.
2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate:
Uniqueness: this compound is unique due to its specific spirocyclic structure with an oxygen atom and a double bond. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-oxaspiro[4.5]dec-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h4,7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEQXPKPEFWPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444934 | |
| Record name | 1-oxaspiro[4.5]dec-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76951-95-6 | |
| Record name | 1-oxaspiro[4.5]dec-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine](/img/structure/B1660376.png)




![2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1660384.png)

![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B1660389.png)
